REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N[C@@H]1CCCC[C@H]1O.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].I[CH:30]1[C:35](OC)([O:36]C)[CH2:34][CH2:33][O:32][CH2:31]1>C1COCC1.O.O.O.O.O.O.[Ni](Cl)Cl>[C:1]1([CH:30]2[C:35](=[O:36])[CH2:34][CH2:33][O:32][CH2:31]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
16.81 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
1.393 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
92 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Nickel(II) chloride hexahydrate
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Quantity
|
1.092 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
184 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
IC1COCCC1(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was sparged with N2 for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
added 2-Propanol (375 mL)(previously sparged with N2)
|
Type
|
ADDITION
|
Details
|
was added dropwise over 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was then brought to 60° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the careful addition of aqu
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with Brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Silica, EtOAc/Hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1COCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47.5 mmol | |
AMOUNT: MASS | 8.37 g | |
YIELD: PERCENTYIELD | 51.7% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |